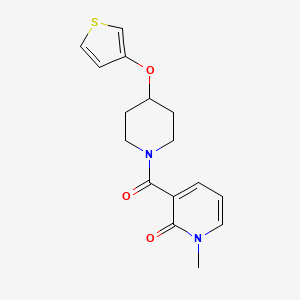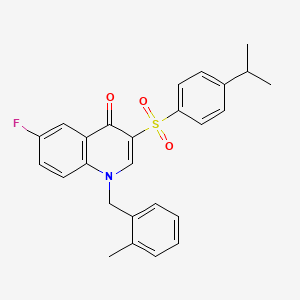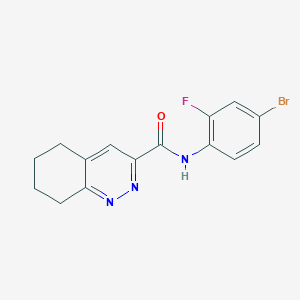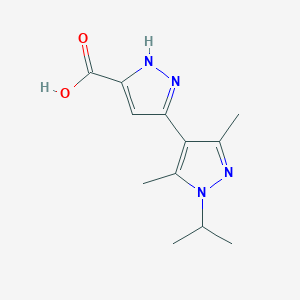
1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that is used in scientific research for various purposes. It is a complex compound that has been synthesized using different methods.
作用機序
The mechanism of action of 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is not fully understood. However, it is believed to act as a modulator of certain receptors in the body. It has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
The advantages of using 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in lab experiments include its ability to modulate certain receptors in the body, its ability to increase the release of dopamine in the brain, and its anti-inflammatory and neuroprotective effects. The limitations of using this compound in lab experiments include its complex synthesis method and the limited understanding of its mechanism of action.
将来の方向性
There are several future directions for the use of 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in scientific research. One direction is the development of new drugs and therapies for various diseases based on the compound's ability to modulate certain receptors in the body. Another direction is the study of the compound's anti-inflammatory and neuroprotective effects for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a complex compound that has various applications in scientific research. Its ability to modulate certain receptors in the body, increase the release of dopamine in the brain, and have anti-inflammatory and neuroprotective effects make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
合成法
The synthesis of 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 1-methyl-2-pyridone with 4-(thiophen-3-yloxy)piperidine-1-carbonyl chloride in the presence of a base. The reaction leads to the formation of this compound.
科学的研究の応用
1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is used in scientific research for various purposes. It is used as a tool to study the mechanism of action of certain compounds in the body. It is also used in the development of new drugs and therapies for various diseases.
特性
IUPAC Name |
1-methyl-3-(4-thiophen-3-yloxypiperidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-7-2-3-14(15(17)19)16(20)18-8-4-12(5-9-18)21-13-6-10-22-11-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVRSDYPZBTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2788848.png)
![(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788849.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2788852.png)

methanamine hydrochloride](/img/structure/B2788858.png)


![N-(2-methylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2788862.png)


![Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate](/img/structure/B2788867.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2788868.png)
![tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2788869.png)